molecular formula C17H16N2 B13756149 Benzenamine, N,N'-2-pentene-1,5-diylidenebis- CAS No. 59090-17-4

Benzenamine, N,N'-2-pentene-1,5-diylidenebis-

Cat. No.: B13756149
CAS No.: 59090-17-4
M. Wt: 248.32 g/mol
InChI Key: OYTZUGLPJZKBKS-UHFFFAOYSA-N
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Description

Benzenamine, N,N'-2-pentene-1,5-diylidenebis- (CAS: Not explicitly listed; dihydrochloride form: C₁₇H₁₆N₂·2ClH ) is a bis-Schiff base compound featuring a conjugated pentene diylidene bridge (-CH₂-CH₂-CH₂-CH₂-CH₂-) linking two benzenamine (aniline) moieties. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, catalysis, and materials science. Its dihydrochloride form enhances solubility in polar solvents .

Properties

CAS No.

59090-17-4

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

N,N'-diphenylpent-2-ene-1,5-diimine

InChI

InChI=1S/C17H16N2/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17/h1-8,10-15H,9H2

InChI Key

OYTZUGLPJZKBKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CCC=CC=NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N’-2-pentene-1,5-diylidenebis- typically involves the reaction of glutaconaldehyde with aniline in the presence of hydrochloric acid. The reaction proceeds through a condensation mechanism, forming the desired product as a hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N’-2-pentene-1,5-diylidenebis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, N,N’-2-pentene-1,5-diylidenebis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, N,N’-2-pentene-1,5-diylidenebis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include oxidative stress and signal transduction .

Comparison with Similar Compounds

N,N′-1,2-Ethanediylidenebis[2,4,6-trimethylbenzenamine] (CAS: 56222-36-7)

  • Structure : Contains a shorter ethanediylidene bridge (-CH₂-CH₂-) and 2,4,6-trimethyl substituents on the aromatic rings .
  • Properties :
    • Higher steric hindrance due to methyl groups, reducing reactivity in coordination reactions.
    • Lower solubility in polar solvents compared to the pentene-linked compound due to the absence of ionic forms.
  • Applications : Primarily used as a ligand in transition-metal complexes for asymmetric catalysis .

Benzenamine, 4,4′-methylenebis[N-ethyl-N-methyl-] (CAS: 76176-94-8)

  • Structure : Methylenebis (-CH₂-) linkage with N-ethyl-N-methyl substituents .
  • Properties :
    • Enhanced electron-donating capacity from alkylated amine groups.
    • Higher thermal stability (decomposes above 250°C) due to rigid methylene bridge.

Benzenamine, N,N-diphenyl (CAS: 603-34-9)

  • Structure : Two phenyl groups attached to the central nitrogen, lacking a bridging moiety .
  • Properties :
    • Planar structure facilitates π-π stacking in organic semiconductors.
    • Insoluble in water but soluble in organic solvents like toluene.
  • Applications : Used in OLEDs and photovoltaic devices .

Structural and Functional Analysis

Bridge Flexibility and Electronic Effects

  • Pentene diylidene bridge : Provides conformational flexibility, enhancing adaptability in host-guest chemistry. The conjugated system also improves charge transfer efficiency .
  • Ethanediylidene bridge : Rigid structure limits rotational freedom, favoring stereoselective reactions .
  • Methylenebis bridge : Offers rigidity and stability, suitable for high-temperature applications .

Substituent Effects

  • Methyl groups (e.g., 2,4,6-trimethyl in CAS 56222-36-7): Increase steric bulk, reducing unwanted side reactions but limiting solubility .
  • N-Alkyl groups (e.g., N-ethyl-N-methyl in CAS 76176-94-8): Enhance solubility in non-polar media and modulate electronic properties .
  • Unsubstituted aromatic rings (e.g., target compound): Maximize π-conjugation for optoelectronic applications .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Bridge Type Substituents Solubility Melting Point (°C)
Benzenamine, N,N'-2-pentene-1,5-diylidenebis- - Pentene diylidene None High (as dihydrochloride) Not reported
N,N′-1,2-Ethanediylidenebis[2,4,6-TMB*] 56222-36-7 Ethanediylidene 2,4,6-Trimethyl Low in water >200
4,4′-Methylenebis[N-ethyl-N-methyl-] 76176-94-8 Methylene N-Ethyl, N-Methyl Moderate 250 (decomp.)
Benzenamine, N,N-diphenyl 603-34-9 None N,N-Diphenyl Insoluble in water 144–146

*TMB: Trimethylbenzenamine

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